2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 241.67 g/mol. It is classified as an indole derivative, which is significant in various scientific fields due to its diverse biological activities and potential therapeutic applications. The compound is primarily used in research settings for its unique structural properties and reactivity.
This compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem, which provides high-quality samples suitable for various applications. It falls under the classification of pharmaceutical intermediates and biologically active compounds, particularly in the context of medicinal chemistry where indole derivatives are known for their antimicrobial and anticancer properties.
The synthesis of 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride typically involves several key steps:
The molecular structure of 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride features an indole ring with a nitro substituent at the 5-position and an ethanamine side chain at the 2-position. Key structural data includes:
These structural characteristics are crucial for understanding the compound's reactivity and biological interactions.
2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride can participate in several types of chemical reactions:
Common reagents include hydrogen gas, palladium on carbon for reductions, and halogenating agents for substitutions .
The mechanism of action for 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride involves its interaction with specific biological targets. The nitro group is particularly significant as it can be reduced by bacterial or parasitic nitroreductase enzymes, generating reactive intermediates that exhibit antimicrobial properties. This reduction process leads to the formation of radical anions that can disrupt cellular functions in target organisms .
Key chemical properties include:
2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride has several notable applications:
Structurally, 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride belongs to the fundamental tryptamine core scaffold (biogenic amine: 2-(1H-indol-3-yl)ethanamine) but incorporates a distinctive 5-nitro substituent on the indole ring. Its molecular formula is C₁₀H₁₂ClN₃O₂, with a molecular weight of 241.67 g/mol [3]. The compound retains the essential features defining tryptamines: a bicyclic indole heterocycle and a two-carbon ethylamine linker terminating in a primary amine. However, the 5-nitro substitution profoundly alters its electronic properties compared to common endogenous tryptamines like serotonin (5-hydroxytryptamine) or melatonin (5-methoxy-N-acetyltryptamine) [2]. The nitro group is strongly electron-withdrawing, reducing electron density across the indole ring, particularly at positions C4, C6, and C7. This contrasts sharply with electron-donating groups (e.g., 5-OH, 5-OCH₃) found in many biologically active tryptamines, which increase electron density. Consequently, the 5-nitro derivative exhibits a significantly lower pKa for the indole nitrogen and potentially altered hydrogen-bonding capacity compared to its 5-methoxy or 5-hydroxy counterparts like 2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (CAS 66-83-1) [7].
Table 1: Structural Comparison of Representative Tryptamine Derivatives with Different Indole Ring Substitutions
Compound Name | Substituent Position | Substituent Type | R₁ | R₂ | Electronic Effect | CAS Number |
---|---|---|---|---|---|---|
Tryptamine (Base scaffold) | H | None | H | H | Neutral | 61-54-1 |
Serotonin (5-HT) | 5 | OH | H | H | Strong electron-donating | 50-67-9 |
5-Methoxy-N,N-DMT | 5 | OCH₃ | CH₃ | CH₃ | Electron-donating | 1019-45-0 |
Psilocin (4-HO-DMT) | 4 | OH | CH₃ | CH₃ | Electron-donating | 520-53-6 |
2-(5-Nitro-1H-indol-3-yl)ethanamine | 5 | NO₂ | H | H | Strong electron-withdrawing | 295796-29-1 (HCl salt) |
5-Bromo-DMT | 5 | Br | CH₃ | CH₃ | Weakly electron-withdrawing | 17274-65-6 |
The ethylamine sidechain in 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride remains unsubstituted (R₁ = R₂ = H in standard tryptamine notation), classifying it as a primary amine within the tryptamine structural hierarchy [2]. This contrasts with N-methyltryptamines (e.g., NMT, R₁=H, R₂=CH₃) or N,N-dimethyltryptamines (e.g., DMT, R₁=R₂=CH₃), where alkylation of the terminal amine modulates lipophilicity, metabolic stability, and receptor interactions. The hydrochloride salt (evident in the SMILES notation: NCCC1=CNC2=C1C=C(N+=O)C=C2.[H]Cl [3]) enhances water solubility through ionic dissociation, a crucial factor for experimental applications in aqueous systems. Unlike many naturally occurring tryptamines that often feature modifications on both the indole ring and the terminal amine, this compound combines an unmodified ethylamine sidechain with a synthetically challenging indole substitution pattern. The presence of the nitro group at the 5-position may influence the molecule's planarity, dipole moment, and overall three-dimensional conformation compared to other substituted tryptamines, potentially creating steric or electronic barriers to interactions with classical tryptamine-binding sites while potentially enabling novel interactions with other biological targets.
Nitroindoles emerged in medicinal chemistry primarily as synthetic intermediates rather than as biologically active target molecules. The strong electron-withdrawing nature of the nitro group facilitates electrophilic substitution at specific ring positions (notably C4 and C6), making nitroindoles versatile precursors for synthesizing more complex heterocycles, including indole amines with diverse substitution patterns. However, the incorporation of the nitro group directly into biologically targeted indolealkylamines like tryptamine has remained relatively rare. The synthesis and commercial availability of 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride (marketed by suppliers like Sigma-Aldrich [1], Crescent Chemical [8], and BLD Pharm [3] primarily as a research chemical for "early discovery researchers" and as part of "collections of rare and unique chemicals") underscores its status as a specialized building block rather than a well-characterized bioactive compound. This contrasts sharply with the historical development of other substituted tryptamines. For instance, 5-methoxytryptamine derivatives (e.g., 2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride, CAS 66-83-1) have been extensively studied since the mid-20th century due to their relationship to serotonin and melatonin [7], and compounds like psilocybin (4-phosphoryloxy-DMT) have been investigated for their profound psychoactive effects since the 1950s [2].
The exploration of nitroindole derivatives in drug discovery gained modest traction in the late 20th and early 21st centuries, though primarily focused on kinase inhibitors and antibacterial agents rather than on tryptamine derivatives specifically. Within the tryptamine class, nitro substitutions have been largely overlooked in favor of oxygenated, alkylated, or halogenated analogs. Halogenated tryptamines like 5-bromo-DMT (from marine sponges) [2] and 5- or 6-fluorinated synthetic analogs (e.g., components of idalopirdine or related structures [6]) have received more attention for their potential bioactivity and use in positron emission tomography (PET) imaging. The limited historical focus on nitro-substituted tryptamines likely stems from several factors: potential metabolic instability associated with nitro groups (possibility of reduction to hydroxylamines), concerns about mutagenicity (although less common with indoles than polycyclic aromatics), and the dominance of naturally occurring substitution patterns (hydroxy, methoxy, methyl) in guiding early synthetic efforts. Consequently, 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride represents a chemically distinct outlier within the tryptamine pharmacopeia, whose biological profile and potential applications remain largely unmapped compared to its more extensively studied cousins.
Despite its synthesis and commercial availability, 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride suffers from a significant deficit in publicly available scientific characterization, presenting numerous fundamental research questions:
Target Engagement and Receptor Profiling: The most critical knowledge gap concerns its interactions with biological targets. Does the 5-nitro substitution enable or prevent binding to classical serotonin receptors (5-HT₁–₇ families)? Given the electron-withdrawing nature of the nitro group, affinity for 5-HT receptors is likely reduced compared to 5-hydroxy or 5-methoxy analogs, but this remains experimentally untested. Could it interact with novel or orphan GPCRs? Does it exhibit activity at trace amine-associated receptors (TAARs), which recognize some phenethylamine and tryptamine derivatives? Furthermore, potential interactions with non-receptor targets like monoamine oxidases (MAO-A/B), implicated in the metabolism of many tryptamines and relevant to neurological disorders [6], or with inflammatory enzymes like cyclooxygenase-2 (COX-2) – a target for some multi-target-directed ligands in Alzheimer's research [6] – are completely unexplored. Systematic screening against panels of receptors, transporters, and enzymes is essential.
Functional Cellular Effects: Beyond receptor binding, the functional cellular consequences of exposure to this compound are unknown. Does it exhibit cytotoxicity, and if so, by what mechanism? Preliminary, albeit indirect, evidence suggests potential relevance in oncology: novel synthetic tryptamine derivatives incorporating structurally complex moieties have shown potent in vitro anticancer activity against hematological cancer cell lines (e.g., Jurkat, MV-4-11) and solid tumor models (e.g., HT29) [5]. While 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride is far simpler than these hybrids, its role as a potential core scaffold or precursor warrants investigation. Does the nitro group confer properties useful for developing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules? Its potential as an inhibitor of enzymes involved in neurodegeneration (e.g., acetylcholinesterase - AChE, MAO-B) or neuroinflammation (COX-2) – targets actively pursued with other tryptamine derivatives designed as Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease [6] – also remains entirely speculative without experimental data.
Physicochemical and ADME Profiling: Basic physicochemical and pharmacokinetic predictions are hindered by the lack of experimental data. While the hydrochloride salt ensures water solubility, key parameters like logP (partition coefficient), pKa values (for both the indole nitrogen and the alkylamine), chemical stability under physiological conditions (pH 7.4, 37°C), and metabolic stability in liver microsomes are uncharacterized. The susceptibility of the nitro group to enzymatic reduction (e.g., by nitroreductases present in mammalian cells and gut microbiota) and the biological activity of potential reduction products (5-amino or 5-hydroxylamino intermediates) represent significant unknowns with implications for both potential bioactivity and toxicity profiling. The compound's ability to cross the blood-brain barrier (BBB) – a property critical for CNS-active tryptamines – cannot be reliably predicted without experimental measurement or robust computational modeling validated against similar structures.
Table 2: Key Unaddressed Research Questions for 2-(5-Nitro-1H-indol-3-yl)ethanamine Hydrochloride
Research Domain | Specific Knowledge Gap | Required Experimental Approach | Potential Significance |
---|---|---|---|
Molecular Pharmacology | Affinity for serotonin (5-HT) receptor subtypes | Radioligand binding assays (5-HT₁A, 5-HT₂A, 5-HT₂C, etc.) | Defines potential psychoactivity/neuromodulatory effects |
Interaction with trace amine-associated receptors (TAARs) | TAAR activation/screening assays | Identifies novel neuromodulatory pathways | |
Inhibition potential for MAO-A/MAO-B, AChE, COX-2 | Enzyme inhibition assays | Assesses relevance for neurodegenerative disease research | |
Cellular Biology | Cytotoxicity profile in normal vs. cancer cell lines | Cell viability assays (e.g., MTT, resazurin) across diverse cell panels | Identifies potential anticancer utility or safety concerns |
Impact on cell cycle progression or apoptosis | Flow cytometry (PI/Annexin V), caspase assays | Elucidates mechanisms of any observed cytotoxicity | |
Physicochemical/ADME | Experimental logP/D, pKa values | Shake-flask method, potentiometric titration | Enables reliable pharmacokinetic predictions |
Metabolic stability in liver microsomes/hepatocytes | LC-MS/MS analysis of parent compound depletion | Predicts in vivo half-life and guides dosing regimen design | |
Blood-Brain Barrier permeability | PAMPA-BBB, MDCK-MDR1 or in vivo studies | Determines potential for central nervous system effects | |
Chemical Biology | Suitability as building block for complex hybrids (PROTACs, MTDLs) | Synthetic derivatization studies | Expands utility in rational drug design |
The compound's current classification primarily as a rare chemical building block [1] [3] [8], supplied without analytical characterization data and with disclaimers regarding purity and suitability [1], further underscores the experimental void surrounding it. Addressing these fundamental gaps is crucial for determining whether 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride represents merely a chemical curiosity or possesses untapped potential as a pharmacological probe or a precursor to novel therapeutic agents. Its unique structure, sitting at the intersection of the biologically crucial tryptamine scaffold and the underutilized nitroindole chemotype, demands systematic investigation to elucidate its place in chemical biology and medicinal chemistry.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7